Carbonyl Positional Isomerism Distinctly Alters Molecular Scaffold Geometry Relative to the Closest Commercial Analog
The target compound features a propanamide linker with the cyclohexylamino group attached at the distal carbonyl (oxopropan-2-yl), creating a branched architecture. In contrast, N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide (CAS not publicly available) possesses a linear acetamide spacer . The difference in carbonyl placement alters the spatial orientation of the cyclohexyl ring relative to the benzamide core, which can influence target binding pocket complementarity in enzyme inhibition assays [1].
| Evidence Dimension | Molecular scaffold topology (carbonyl position within linker chain) |
|---|---|
| Target Compound Data | Branched propionamide: cyclohexylamino group at C-1 of propan-2-yl chain |
| Comparator Or Baseline | N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide: linear acetamide, cyclohexylamino group at C-2 of ethyl chain |
| Quantified Difference | Branching at α-carbon adds one methyl substituent and introduces a chiral center not present in the comparator |
| Conditions | Structural comparison by 2D topology; no co-crystal structures publicly available |
Why This Matters
The branched scaffold provides a distinct 3D pharmacophore compared to linear analogs, which may confer selectivity against off-targets that prefer extended conformations.
- [1] Ghose AK, et al. A Knowledge-Based Approach in Designing Combinatorial or Medicinal Chemistry Libraries for Drug Discovery. J Comb Chem. 1999;1(1):55-68. View Source
